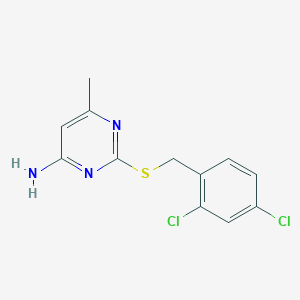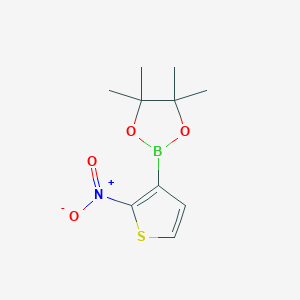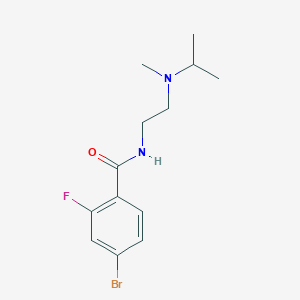![molecular formula C8H9IN4O B14911973 8-Iodo-2-isopropylpyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B14911973.png)
8-Iodo-2-isopropylpyrazolo[1,5-d][1,2,4]triazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Iodo-7-isopropylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one is a heterocyclic compound that belongs to the class of pyrazolotriazinones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of 2-Iodo-7-isopropylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one makes it an interesting subject for research in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-7-isopropylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-iodo-3-isopropylpyrazole with cyanamide in the presence of a base can lead to the formation of the desired compound. The reaction typically requires heating and may involve the use of solvents such as dimethylformamide or dimethyl sulfoxide.
Industrial Production Methods
Industrial production of 2-Iodo-7-isopropylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-Iodo-7-isopropylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under appropriate conditions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 2-azido-7-isopropylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one, while oxidation with potassium permanganate can produce an oxidized derivative.
Aplicaciones Científicas De Investigación
2-Iodo-7-isopropylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs. It has shown promise in targeting specific enzymes and receptors.
Biological Research: The compound is used in biological assays to study its effects on various biological pathways and processes.
Industrial Applications:
Mecanismo De Acción
The mechanism of action of 2-Iodo-7-isopropylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Iodo-7-methylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
- 2-Iodo-7-ethylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
- 2-Iodo-7-phenylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
Uniqueness
2-Iodo-7-isopropylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the isopropyl group can affect the compound’s lipophilicity and binding affinity to molecular targets, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C8H9IN4O |
|---|---|
Peso molecular |
304.09 g/mol |
Nombre IUPAC |
2-iodo-7-propan-2-yl-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one |
InChI |
InChI=1S/C8H9IN4O/c1-4(2)7-10-11-8(14)5-3-6(9)12-13(5)7/h3-4H,1-2H3,(H,11,14) |
Clave InChI |
OWDUUVJWIRDEGW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=NNC(=O)C2=CC(=NN21)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


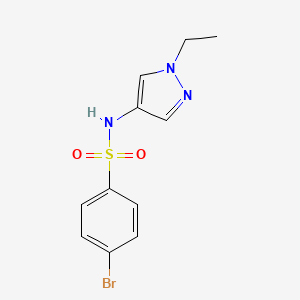
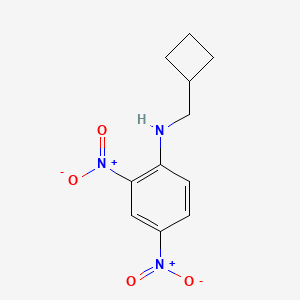
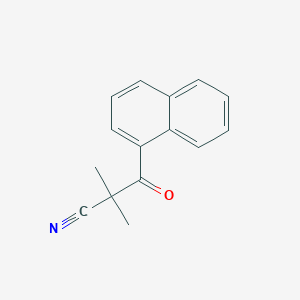
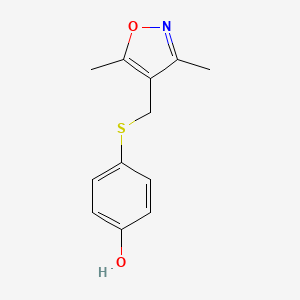

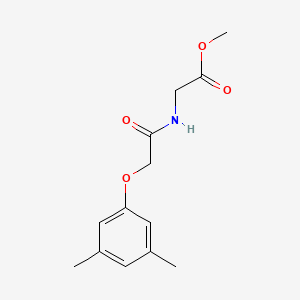
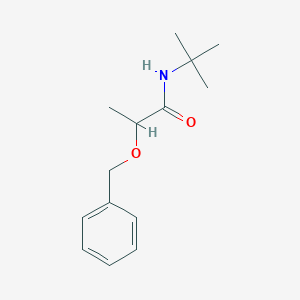
![N'-[1-(4-biphenylyl)ethylidene]benzohydrazide](/img/structure/B14911945.png)
![1-Acetyl-17-(2-chlorophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B14911953.png)
![3-Ethyl-[1,2,4]triazolo[4,3-c]quinazolin-5(6H)-one](/img/structure/B14911958.png)

